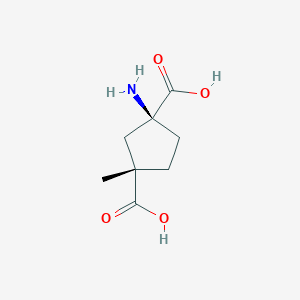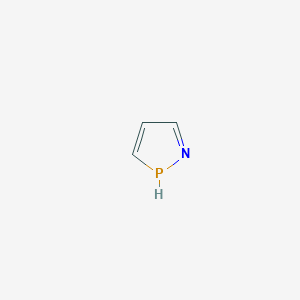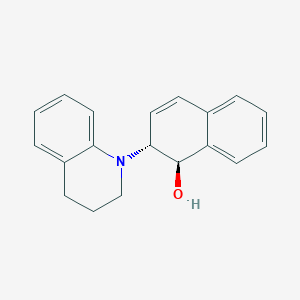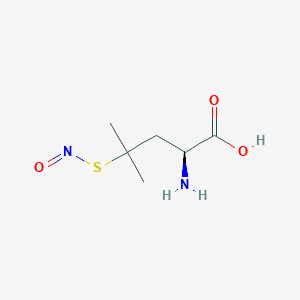
(1S,3S)-1-Amino-3-methylcyclopentane-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S)-1-Amino-3-methylcyclopentane-1,3-dicarboxylic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique cyclopentane ring structure, which includes an amino group and two carboxylic acid groups. The stereochemistry of the compound, denoted by the (1S,3S) configuration, plays a crucial role in its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-1-Amino-3-methylcyclopentane-1,3-dicarboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, followed by the introduction of the amino and carboxylic acid groups through various chemical reactions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of biocatalysts or enzymatic processes. These methods can provide high yields and selectivity, making them suitable for large-scale production. Additionally, continuous flow reactors and other advanced technologies may be employed to optimize the synthesis process.
化学反応の分析
Types of Reactions
(1S,3S)-1-Amino-3-methylcyclopentane-1,3-dicarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto or aldehyde derivatives, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted cyclopentane derivatives.
科学的研究の応用
(1S,3S)-1-Amino-3-methylcyclopentane-1,3-dicarboxylic acid has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (1S,3S)-1-Amino-3-methylcyclopentane-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The stereochemistry of the compound is crucial for its binding affinity and specificity, as it determines the orientation and interactions of the functional groups with the target site.
類似化合物との比較
Similar Compounds
Some compounds similar to (1S,3S)-1-Amino-3-methylcyclopentane-1,3-dicarboxylic acid include:
- (1R,3R)-1-Amino-3-methylcyclopentane-1,3-dicarboxylic acid
- (1S,3S)-1-Amino-3-methylcyclohexane-1,3-dicarboxylic acid
- (1S,3S)-1-Amino-3-methylcyclopentane-1-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and carboxylic acid groups on the cyclopentane ring. This combination of features makes it a versatile compound with distinct chemical and biological properties, setting it apart from other similar compounds.
特性
CAS番号 |
207983-45-7 |
|---|---|
分子式 |
C8H13NO4 |
分子量 |
187.19 g/mol |
IUPAC名 |
(1S,3S)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-7(5(10)11)2-3-8(9,4-7)6(12)13/h2-4,9H2,1H3,(H,10,11)(H,12,13)/t7-,8-/m0/s1 |
InChIキー |
YRYVQXINPRUUBR-YUMQZZPRSA-N |
異性体SMILES |
C[C@@]1(CC[C@](C1)(C(=O)O)N)C(=O)O |
正規SMILES |
CC1(CCC(C1)(C(=O)O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14258903.png)

![N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide](/img/structure/B14258916.png)

![Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14258928.png)

![1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole](/img/structure/B14258939.png)
![1-[(3-Methylbutan-2-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B14258943.png)

![Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate](/img/structure/B14258947.png)


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester](/img/structure/B14258975.png)
